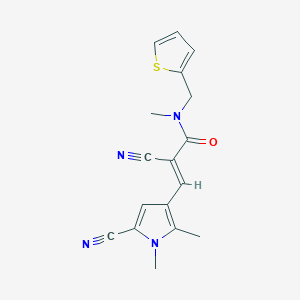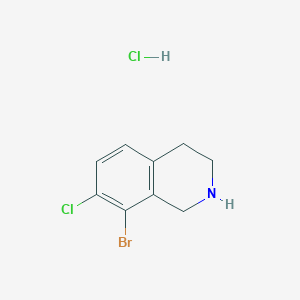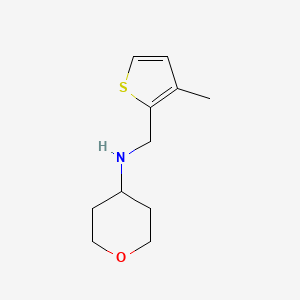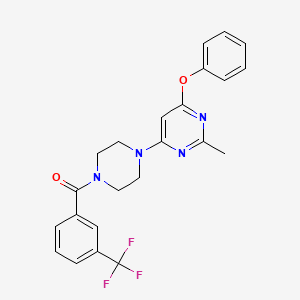
2-(thiophene-3-carboxamido)-N-(2,2,2-trifluoroethyl)oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(thiophene-3-carboxamido)-N-(2,2,2-trifluoroethyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C11H8F3N3O3S and its molecular weight is 319.26. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Gold Catalysis in Synthesis of Oxazoles
The synthesis of 2,4-disubstituted oxazoles, including structures related to "2-(thiophene-3-carboxamido)-N-(2,2,2-trifluoroethyl)oxazole-4-carboxamide," has been facilitated by gold-catalyzed oxidation strategies. Bidentate ligands have been used to temper the reactivities of in situ-generated gold carbenes, leading to a more chemoselective reaction pathway. This approach opens new opportunities for applying oxidative gold catalysis in developing novel methods for synthesizing oxazoles, highlighting the importance of tricoordinated gold intermediates in homogeneous gold catalysis (Luo et al., 2012).
Application in Macrocyclic Lactones Synthesis
Oxazoles have been utilized as masked forms of activated carboxylic acids, enabling the synthesis of macrocyclic lactones under mild conditions. This method has been applied to the synthesis of complex molecules like recifeiolide and curvularin, showcasing the oxazole moiety's utility in organic synthesis and drug discovery processes (Wasserman et al., 1981).
Microwave-Assisted Synthesis for Biological Activities
Research involving "this compound" related structures has included the microwave-assisted synthesis of hybrid molecules containing various pharmacophore groups. These compounds have been evaluated for antimicrobial, antilipase, and antiurease activities, indicating their potential in developing new antimicrobial agents and enzyme inhibitors (Başoğlu et al., 2013).
Copper-Catalyzed Synthesis of Substituted Oxazoles
The copper-catalyzed intramolecular cyclization of functionalized enamides has been employed to synthesize 2-phenyl-4,5-substituted oxazoles. This methodological approach facilitates the introduction of various functional groups, such as ester and carboxamide, at specific positions on the oxazole ring, demonstrating the versatility of copper catalysis in constructing oxazole derivatives with potential pharmaceutical applications (Kumar et al., 2012).
Propiedades
IUPAC Name |
2-(thiophene-3-carbonylamino)-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O3S/c12-11(13,14)5-15-9(19)7-3-20-10(16-7)17-8(18)6-1-2-21-4-6/h1-4H,5H2,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTXKMHBTLOYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NC2=NC(=CO2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2614230.png)


![3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one](/img/structure/B2614233.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2614234.png)
![8-fluoro-3-(3-methoxybenzyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2614235.png)
![2-hydroxy-N-isopentyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2614239.png)



![Methyl 5-methyl-4-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2614245.png)


